molecular formula C13H18N2O2S B13155423 Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate

Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate

Cat. No.: B13155423
M. Wt: 266.36 g/mol
InChI Key: YYECRCPNRBMQRK-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate is a thiourea derivative featuring a phenyl group, a carbamothioyl (NH-CS-NH2) moiety, and an ethyl acetate backbone.

Properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

ethyl 2-(N-(3-amino-3-sulfanylidenepropyl)anilino)acetate

InChI

InChI=1S/C13H18N2O2S/c1-2-17-13(16)10-15(9-8-12(14)18)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H2,14,18)

InChI Key

YYECRCPNRBMQRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CCC(=S)N)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate typically involves the reaction of ethyl acetate with appropriate amines and thiourea derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for mixing and heating can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of ethyl 2-[(2-aminoethyl)(phenyl)amino]acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents attached to the aminoacetate core. Key comparisons include:

Compound Name Substituents Molecular Weight Functional Groups Key Structural Differences
Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate Phenyl, carbamothioylethyl Not reported Thiourea, ester Reference compound for comparison.
Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate 4-fluoroanilino, carbothioyl ~265.3 (estimated) Thiourea, fluoroaryl, ester Fluorine enhances electronegativity and stability .
Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate Phenyl, cyanoethyl 232.28 Cyano, ester Cyano group increases polarity and reactivity .
Ethyl 2-({[2-hydroxy-2-(naphthalen-2-yl)ethyl]carbamothioyl}amino)acetate Naphthyl, hydroxyethyl, carbamothioyl 332.42 Thiourea, naphthyl, hydroxyl, ester Bulky naphthyl group may reduce solubility .
Ethyl 2-[2-(2,6-dichloroanilino)phenyl]acetate (Diclofenac ethyl ester) Dichlorophenyl, phenylacetate 324.20 Dichloroaryl, ester Prodrug of diclofenac; anti-inflammatory activity .
Key Observations:
  • Thiourea vs. Cyano/Urea Groups: The carbamothioyl group in the target compound and ’s analog facilitates hydrogen bonding and metal chelation, unlike the cyano group in , which is electron-withdrawing and may enhance metabolic stability .
  • Aromatic Substitutions : Fluorine () and chlorine () improve pharmacokinetic properties, while naphthyl () increases hydrophobicity .

Physicochemical Properties

  • Solubility : Thiourea derivatives (e.g., ) typically exhibit moderate solubility due to hydrogen bonding, whereas naphthyl-substituted compounds () are less soluble .
  • Melting Points : ’s analog melts at 135–137°C, reflecting crystalline stability from π-π stacking and hydrogen bonds . The target compound’s melting point is unreported but likely similar to other thiourea esters.

Biological Activity

Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₁₂H₁₅N₃O₂S
  • Molecular Weight : 253.34 g/mol
  • IUPAC Name : this compound

The compound contains a carbamothioyl group that is essential for its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use as an antibiotic agent.
  • Anti-inflammatory Effects : Research has demonstrated that this compound can modulate inflammatory pathways, which may contribute to its therapeutic effects in inflammatory diseases.

Biological Activity Data

Activity Type Observed Effect Reference
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionInhibits acetylcholinesterase
Anti-inflammatoryReduces cytokine levels
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of this compound against common pathogens. The compound exhibited significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Mechanism :
    In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity in Cancer Research :
    A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The IC50 values obtained were promising, suggesting further exploration for potential anticancer applications.

Q & A

Q. What are the common synthetic routes for Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, carbodiimide-mediated coupling (e.g., using HOBt/EDC or DCC) between a thioamide-containing precursor and ethyl glycinate derivatives is a common approach. Reaction optimization includes controlling pH (trace acetic acid as a catalyst), temperature (room temperature to 60°C), and solvent choice (e.g., THF or ethyl acetate for extraction). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :
  • 1H/13C NMR : Key features include signals for the ethyl ester group (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2), carbamothioyl protons (δ ~6.5–7.5 ppm), and aromatic protons (δ ~7.2–7.6 ppm).
  • IR Spectroscopy : Stretching vibrations for C=O (ester, ~1740 cm⁻¹), N-H (amide, ~3300 cm⁻¹), and C=S (~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns confirm the molecular weight and functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data (e.g., NMR or XRD)?

  • Methodology :
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement, SHELXD for structure solution) to resolve molecular conformation discrepancies. For example, refine atomic displacement parameters (ADPs) and hydrogen bonding networks using F² datasets. Reported R-values <0.05 indicate high reliability .
  • DFT Calculations : Compare optimized geometries (e.g., bond angles, dihedral angles) with experimental XRD data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve agreement with observed spectral or structural data .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in biological applications?

  • Methodology :
  • Analog Synthesis : Modify the carbamothioyl or phenyl groups (e.g., halogenation, alkylation) to assess antifungal/antibacterial potency. For example, triazole-thioether analogs (Figure 5, ) show enhanced activity due to improved hydrophobic interactions .
  • Biological Assays : Conduct MIC (Minimum Inhibitory Concentration) tests against fungal/bacterial strains. Pair with molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., CYP51 in fungi) .

Key Notes

  • Avoid commercial sources (e.g., ) per user guidelines.
  • Advanced questions emphasize interdisciplinary approaches (e.g., crystallography + DFT).
  • For synthesis, prioritize protocols from peer-reviewed structural reports (e.g., Acta Crystallographica) .

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